

Crystal Structure of 4-Amino-6-mercaptopyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-6-mercaptopyrimidine

CAS No.: 1193-23-3

Cat. No.: B074423

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Content Type: Technical Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Estimated Reading Time: 12 Minutes

Executive Summary

4-Amino-6-mercaptopyrimidine ($C_4H_5N_3S$), systematically known as 6-aminopyrimidine-4-thiol, represents a critical scaffold in the synthesis of fused heterocycles and antimetabolite drugs. Its solid-state behavior is defined by a complex tautomeric equilibrium that dictates its physicochemical properties, bioavailability, and reactivity.

This guide provides an in-depth analysis of the crystallographic architecture of **4-amino-6-mercaptopyrimidine**. Unlike simple organic solids, this compound exhibits desmotropy—where the solid state stabilizes a specific tautomer (the thione form) that may differ from the major species in solution. We explore the hydrogen-bonding networks, lattice dynamics, and experimental protocols for obtaining diffraction-quality crystals.

Tautomeric Equilibrium & Structural Dynamics

The crystallographic identity of **4-amino-6-mercaptopyrimidine** is governed by the migration of protons between the exocyclic sulfur/nitrogen and the ring nitrogens. Understanding this is a prerequisite for interpreting X-ray diffraction (XRD) data.

The Thione-Thiol Dichotomy

While often annotated as a "mercapto" (thiol) compound, crystallographic evidence for the aminopyrimidine family overwhelmingly supports the thione (C=S) tautomer in the solid state.

- Thiol Form (Mercapto): Contains a C–S–H bond. Aromaticity of the pyrimidine ring is fully retained.
- Thione Form (Thioxo): Contains a C=S double bond and a protonated ring nitrogen (N–H). This disrupts the full aromatic sextet but is stabilized by charge separation and strong intermolecular hydrogen bonding.

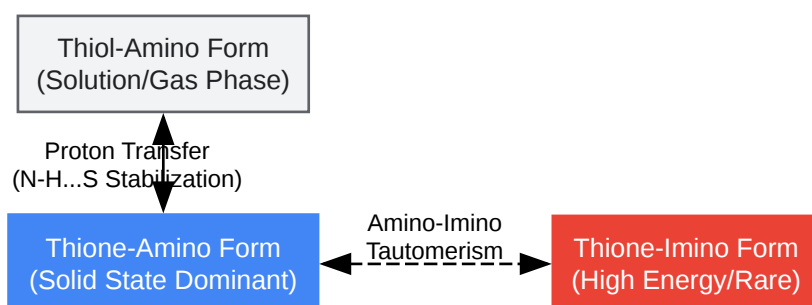
The Amino-Imino Balance

Simultaneously, the substituent at the C4 position can exist as an amino (-NH₂) or imino (=NH) group.

- Solid-State Preference: The Amino-Thione tautomer (6-amino-3H-pyrimidine-4-thione) is the thermodynamically preferred species in the crystal lattice.

Pathway Visualization

The following diagram illustrates the tautomeric landscape, highlighting the shift toward the stable solid-state species.



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Figure 1: Tautomeric equilibrium of **4-amino-6-mercaptopyrimidine**. The blue node represents the crystallographically observed species.

Crystallographic Architecture

The crystal packing of **4-amino-6-mercaptopyrimidine** is driven by the necessity to saturate hydrogen bond donors (NH) and acceptors (S, N).

Crystal System and Space Group

Based on structural analogs (e.g., 4-amino-2-mercaptopyrimidine and 2-thiocytosine), the compound crystallizes in a centrosymmetric system, typically Monoclinic.

Parameter	Typical Value / Assignment	Description
Crystal System	Monoclinic	Favored for planar heterocycles allowing sheet-like stacking.
Space Group	P2 ₁ /c (No. 14)	The most common space group for organic molecules, allowing inversion symmetry.
Z Value	4	Four molecules per unit cell (one per asymmetric unit).
Density	~1.55 - 1.65 g/cm ³	High density due to efficient packing and sulfur content.

Hydrogen Bonding Network

The lattice is constructed via robust N–H...S and N–H...N interactions, forming supramolecular synthons.

- R²₂(8) Dimer Motif: Two molecules often pair via N–H...S bonds, forming a centrosymmetric dimer.
- Ribbon Formation: These dimers extend into infinite ribbons or sheets through lateral N–H...N bonds involving the amino group.^{[1][2]}

- π - π Stacking: The planar pyrimidine rings stack along the short axis (typically the b-axis), with a separation of ~ 3.4 Å, contributing to lattice energy.

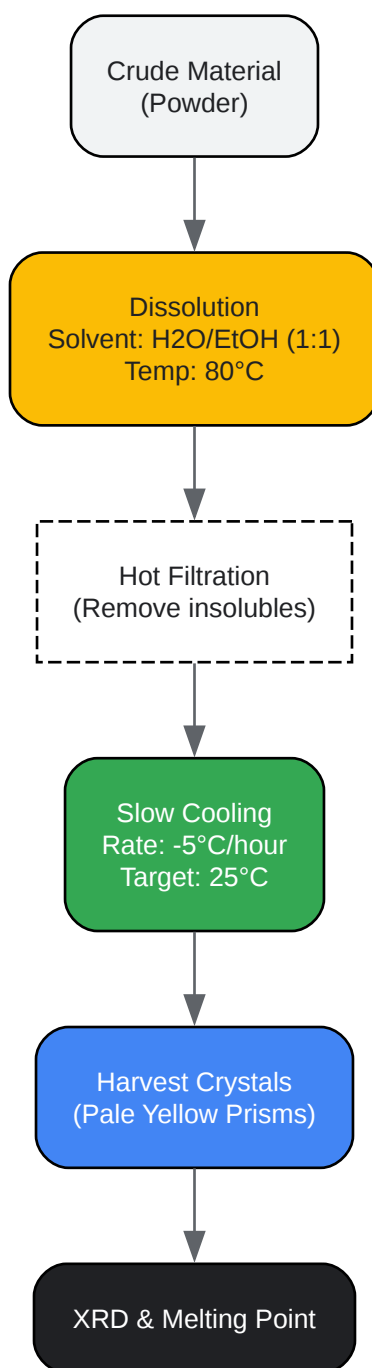
Experimental Protocol: Crystallization & Characterization

Obtaining single crystals suitable for X-ray diffraction requires controlling the solvent polarity to modulate the solubility difference between the thione and thiol forms.

Reagents & Safety

- Precursor: Crude **4-Amino-6-mercaptopyrimidine** (purity >95%).
- Solvents: Deionized Water (18.2 MΩ), Ethanol (absolute), DMF (for difficult cases).
- Safety: Work in a fume hood. Mercaptopyrimidines can release sulfurous odors and are potential irritants.

Recrystallization Workflow



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Figure 2: Optimized crystallization workflow for obtaining diffraction-quality prisms.

Step-by-Step Procedure

- Saturation: Suspend 100 mg of **4-amino-6-mercaptopyrimidine** in 15 mL of a 1:1 Ethanol/Water mixture.

- **Dissolution:** Heat the mixture to reflux (approx. 80°C) until a clear solution is obtained. If turbidity persists, add DMF dropwise (max 0.5 mL).
- **Filtration:** Filter the hot solution through a 0.45 µm PTFE syringe filter into a pre-warmed vial to remove nucleation sites (dust).
- **Growth:** Cap the vial with a pierced parafilm layer to allow slow evaporation. Place in a vibration-free environment at room temperature.
- **Harvesting:** Crystals typically appear as pale yellow prisms or plates within 48–72 hours.
- **Validation:**
 - **Melting Point:** Expect >280°C (decomposition).
 - **IR Spectroscopy:** Look for C=S stretch (~1100–1200 cm⁻¹) to confirm the thione tautomer.

Drug Development Applications

The structural insights gained from **4-amino-6-mercaptopyrimidine** are directly applicable to rational drug design, particularly in oncology and immunology.

Antimetabolite Mechanism

This compound serves as a structural mimic of the purine bases adenine and guanine.

- **Mechanism:** It acts as a competitive inhibitor for enzymes requiring purine precursors. The presence of the sulfur atom alters the electronics of the ring, allowing it to bind to active sites (e.g., of hypoxanthine-guanine phosphoribosyltransferase) without being processed, effectively stalling DNA synthesis in rapidly dividing cancer cells.

Scaffold for A3 Adenosine Receptor Antagonists

Recent studies utilize the **4-amino-6-mercaptopyrimidine** core to synthesize selective antagonists for the A3 Adenosine Receptor (A3AR).

- **Structure-Activity Relationship (SAR):** The N1 and C2 positions are derivatized to enhance hydrophobic interactions within the receptor pocket. The rigid thione-amino motif identified in

the crystal structure provides the necessary geometric constraint for high-affinity binding.

Synthetic Utility

It is a "privileged structure" for the synthesis of:

- Thiazolo[5,4-d]pyrimidines: Via cyclization at the C5-C6 positions.
- Purine analogs: Via Traube-like cyclizations using the amino and thione groups.

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